2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Description

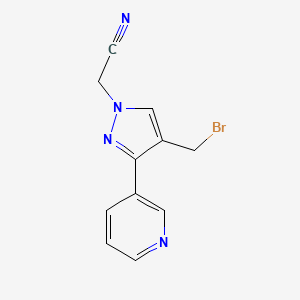

Chemical Structure:

This compound features a pyrazole core substituted at the 4-position with a bromomethyl group and at the 3-position with a pyridin-3-yl ring. An acetonitrile group is attached to the pyrazole’s nitrogen atom (Figure 1).

Properties

IUPAC Name |

2-[4-(bromomethyl)-3-pyridin-3-ylpyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPRQNXQDMLBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2CBr)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile generally involves:

- Construction of the pyrazole ring system, often via cyclization of hydrazine derivatives with nitrile or ester precursors.

- Introduction of the pyridin-3-yl substituent through cross-coupling or nucleophilic substitution.

- Installation of the bromomethyl group at the 4-position of the pyrazole ring.

- Attachment or retention of the acetonitrile moiety linked to the pyrazole nitrogen.

Pyrazole Ring Formation via Cyclization

A common approach to synthesizing pyrazole derivatives involves cyclization reactions of hydrazine hydrate with nitrile or ester substrates under sonication or reflux conditions.

Sonication Method: As demonstrated in recent research, pyrazole derivatives can be synthesized by cyclizing oxonitrile intermediates with hydrazine hydrate in acetic acid under ultrasonic irradiation for 1-2 hours. This method enhances reaction rates and yields, offering a rapid and efficient route to pyrazole cores bearing various substituents, including halogenated aromatics and pyridinyl groups.

Ester to Oxonitrile Conversion: Starting from carboxylic acids, esters are prepared by refluxing with methanol and sulfuric acid under nitrogen, followed by reaction with sodium hydride and acetonitrile to afford oxonitriles, which then undergo cyclization.

Installation of the Bromomethyl Group

The bromomethyl substituent at the 4-position of the pyrazole ring is typically introduced through halogenation of a corresponding methyl or hydroxymethyl intermediate.

Halogenation of Hydroxymethyl Pyrazole: Starting from 4-(hydroxymethyl)-3-(pyridin-3-yl)-1H-pyrazole derivatives, bromination can be achieved using reagents such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions to selectively convert the hydroxymethyl group to bromomethyl.

Direct Bromomethylation: Alternatively, bromomethylation can be performed by treating the pyrazole with formaldehyde and hydrobromic acid or other bromomethylating agents, though this method requires careful control to avoid poly-substitution.

Preparation of the Acetonitrile-Linked Pyrazole

The acetonitrile moiety attached to the pyrazole nitrogen can be introduced by alkylation with bromoacetonitrile or related alkylating agents.

Alkylation Using Bromoacetonitrile: The pyrazole nitrogen is alkylated with bromoacetonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., tetrahydrofuran) at controlled temperatures (20-70 °C). Additives like potassium iodide can accelerate the reaction.

Neutralization and Work-Up: After alkylation, the reaction mixture is neutralized with acids or bases as needed, followed by extraction and purification steps including filtration, crystallization, and chromatography to isolate the target compound with high purity.

Typical Reaction Conditions and Yields

Purification and Isolation

Filtration and Crystallization: After the reaction, organic phases are often dried over sodium sulfate, filtered, and concentrated under reduced pressure. Crystallization from solvents like pentane or mixtures of dichloromethane/methanol is used to obtain pure compounds.

Use of Activated Carbon and Celite: Treatment with activated carbon and celite in methanol helps remove impurities and palladium residues, improving product purity and yield.

Avoidance of Cumbersome Distillation: Modern processes optimize solvent systems (e.g., acetonitrile-water biphasic mixtures) to avoid extensive distillation steps, facilitating easier isolation and scale-up.

Summary of Key Research Findings

The use of low palladium catalyst loadings (0.5-0.8 mol%) in Suzuki coupling reduces cost and residual metal contamination.

Sonication-assisted cyclization offers a rapid and efficient route to pyrazole cores, adaptable to various substituted substrates.

Copper-catalyzed coupling with halopyridines in polar solvents provides a cost-effective method to introduce the pyridin-3-yl group with high yields.

Bromination of hydroxymethyl pyrazoles is a reliable method for installing bromomethyl substituents with good selectivity.

Alkylation with bromoacetonitrile under basic conditions in aprotic solvents yields the acetonitrile-linked pyrazole efficiently, with additives and sealed reactors improving reaction kinetics.

This comprehensive analysis consolidates diverse preparation methods for this compound, integrating catalytic cross-coupling, cyclization, selective halogenation, and alkylation steps optimized for yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The bromomethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

Reduction: : Reduction can occur at the bromomethyl group, leading to the formation of the corresponding methyl derivative.

Substitution: : The bromomethyl group is highly reactive and can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Various nucleophiles in the presence of a suitable base like sodium hydroxide or triethylamine.

Major Products Formed

Oxidation: : Compounds with aldehyde or carboxylic acid functionalities.

Reduction: : Compounds with methyl groups.

Substitution: : A wide range of derivatives depending on the nucleophile used, such as amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile serves as an intermediate for the synthesis of more complex molecules. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecular framework.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL and 62.5 µg/mL, respectively .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 µg/mL |

| This compound | Escherichia coli | 62.5 µg/mL |

This suggests the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Research

Preliminary studies have indicated that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro studies have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results indicate its potential as a candidate for anticancer drug development .

Material Science

Mechanism of Action

Molecular Targets and Pathways

The bromomethyl group in the compound is highly reactive, allowing it to form covalent bonds with various biological targets. This can modulate the activity of enzymes or receptors, impacting biological pathways. The presence of the pyridine and pyrazole rings can further enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₉BrN₄

- Molecular Weight : 277.12 g/mol

- CAS Registry Number : 2092263-98-2

- Purity : ≥95% (lab-grade)

- Applications : Primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of heterocyclic bioactive molecules. Its bromomethyl group enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Current Status : Discontinued commercial availability (as of 2025), limiting its accessibility for research .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a bromomethyl substituent , pyridin-3-yl group , and acetonitrile moiety . Below is a comparative analysis with analogous pyrazole-acetonitrile derivatives:

Research and Development Context

- Discontinuation Note: The target compound’s discontinued status (as of 2025) contrasts with commercially available analogs like (4-Bromo-1H-pyrazol-1-yl)acetonitrile, which remain accessible for routine synthesis .

- Therapeutic Potential: While Baricitinib derivatives (e.g., Example 71 in ) have reached clinical use, simpler pyrazole-acetonitriles like the target compound are primarily confined to early-stage drug discovery.

Biological Activity

2-(4-(bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound notable for its structural features, including a bromine atom and nitrogen functionalities within its pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for its application in drug discovery and development.

- Molecular Formula : C11H9BrN4

- Molecular Weight : 265.12 g/mol

- CAS Number : 2092263-98-2

The compound's structure allows for various chemical interactions, making it a versatile building block in organic synthesis and biological research.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | Staphylococcus aureus | 31.25 µg/mL |

| 2-(4-bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | Escherichia coli | 62.5 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

In vitro assays demonstrated that this compound could reduce inflammation markers in cell cultures, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | Apoptosis induction |

| HT29 (human colorectal carcinoma) | <15 | Cell cycle arrest |

Molecular docking studies have suggested that the compound interacts with specific proteins involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results showed significant inhibition of bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis.

- Anti-inflammatory Research : In another study focused on anti-inflammatory effects, researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its potential as a therapeutic agent against inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for introducing the pyridin-3-yl group into the pyrazole scaffold of this compound?

The pyridin-3-yl group is typically introduced via cross-coupling reactions , such as the Suzuki–Miyaura reaction , which enables regioselective aryl-aryl bond formation. For example, a brominated pyrazole intermediate can react with pyridin-3-ylboronic acid under palladium catalysis . Key considerations include:

- Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product (≥95% purity, as in ) .

Advanced: How can X-ray crystallography and SHELX refinement resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is critical for confirming stereochemistry and bond geometry. For instance, demonstrates the use of SC-XRD (R factor = 0.038) to resolve the orientation of substituents on the pyrazole ring. Methodological steps include:

- Growing high-quality crystals (e.g., via slow evaporation).

- Using SHELX programs for data processing and refinement, particularly for handling twinned data or high-resolution structures .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

- Flash chromatography with gradients of ethyl acetate/hexane is effective for separating polar intermediates.

- Recrystallization using solvents like ethanol or acetonitrile can yield high-purity crystals, as noted in .

- Monitor purity via HPLC or LC-MS, ensuring no residual palladium catalysts remain .

Advanced: How does the bromomethyl group influence regioselective functionalization in downstream reactions?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Buchwald–Hartwig amination). For example:

- In , bromomethyl derivatives react with azetidine rings to form Baricitinib analogs.

- Steric hindrance from the pyridin-3-yl group may direct substitution to the 4-position of the pyrazole ring .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- High-resolution mass spectrometry (HR-MS) to verify molecular weight (e.g., C₁₄H₁₃N₇ in ) .

- FT-IR to identify nitrile stretches (~2200 cm⁻¹) and pyrazole C=N bonds .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for JAK inhibition?

and highlight its role in Baricitinib , a JAK inhibitor. Advanced SAR methodologies include:

- Molecular docking to assess interactions with JAK1/JAK2 binding pockets.

- Modifying the bromomethyl group to introduce bioisosteres (e.g., -CH₂OH or -CH₂NH₂) while maintaining potency.

- Validating activity via enzymatic assays (IC₅₀ measurements) and crystallographic analysis of inhibitor-protein complexes .

Advanced: What strategies mitigate challenges in synthesizing azetidine-containing analogs of this compound?

Azetidine rings (e.g., in ) introduce strain, requiring:

- Protecting group strategies (e.g., tert-butoxycarbonyl) during coupling reactions.

- Low-temperature conditions (−78°C) to prevent ring-opening side reactions.

- Post-functionalization via reductive amination or click chemistry .

Basic: How can researchers distinguish between positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) in analogs?

- NOESY NMR to probe spatial proximity between pyridinyl protons and adjacent groups.

- X-ray crystallography for unambiguous assignment (as in ) .

- Comparative HPLC retention times under standardized conditions .

Advanced: What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- The electron-withdrawing nitrile group stabilizes the pyrazole ring against hydrolysis.

- Pyridin-3-yl’s resonance effects may reduce electrophilicity at the bromomethyl carbon, delaying degradation.

- Stability studies (e.g., pH 1–13, 37°C) with LC-MS monitoring are recommended .

Advanced: How can computational modeling predict the compound’s reactivity in multicomponent reactions?

- Density Functional Theory (DFT) calculations to map charge distribution and identify reactive sites (e.g., bromomethyl carbon).

- Transition state modeling to optimize conditions for regioselective cycloadditions or cross-couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.